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The NVIDIA H100 Tensor Core GPU represents a significant leap forward in computational

power for high-performance computing (HPC) clusters, offering substantial performance gains

over its predecessors and competitors. This guide provides a detailed performance evaluation

of the H100, tailored for researchers, scientists, and drug development professionals. We

present a comparative analysis against the NVIDIA A100 and AMD's Instinct MI300X,

supported by experimental data from various HPC applications.

Executive Summary
The NVIDIA H100, built on the Hopper architecture, demonstrates significant performance

improvements across a wide range of scientific and AI workloads. For traditional HPC

applications, the H100 offers a notable increase in double-precision (FP64) floating-point

operations per second (FLOPS) compared to the A100. In the burgeoning field of AI-driven

scientific research and drug discovery, the H100's advanced Tensor Cores and support for new

data formats like FP8 provide a transformative speedup for mixed-precision workloads. While

the AMD MI300X presents a strong challenge, particularly with its large memory capacity and

high bandwidth, the H100, backed by the mature CUDA ecosystem, shows robust performance

across various benchmarks.

At-a-Glance Performance Comparison
The following tables summarize the key specifications and performance benchmarks of the

NVIDIA H100 against the NVIDIA A100 and AMD MI300X.
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Table 1: Key Hardware Specifications

Feature
NVIDIA H100
(SXM5)

NVIDIA A100 (SXM4
80GB)

AMD Instinct
MI300X

Architecture Hopper Ampere CDNA 3

FP64 Performance ~67 TFLOPS 19.5 TFLOPS
Not explicitly

marketed for FP64

FP32 Performance ~134 TFLOPS 19.5 TFLOPS
Not explicitly

marketed for FP32

FP16/BF16 Tensor

Core

~1,979 TFLOPS

(Sparsity)

~624 TFLOPS

(Sparsity)
~1.3 PFLOPS

FP8 Tensor Core
~3,958 TFLOPS

(Sparsity)
N/A ~2.6 PFLOPS

GPU Memory 80 GB HBM3 80 GB HBM2e 192 GB HBM3

Memory Bandwidth ~3.35 TB/s ~2.0 TB/s ~5.3 TB/s

Interconnect NVLink 4.0 (900 GB/s) NVLink 3.0 (600 GB/s) Infinity Fabric 3.0

TDP Up to 700W 400W 750W

Table 2: High-Performance Computing (HPC) Benchmark Comparison
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Benchmark NVIDIA H100 NVIDIA A100 AMD MI300X

HPL (High-

Performance Linpack)

Higher performance

due to superior FP64

capabilities.

Strong FP64

performance for its

generation.

Data not widely

available.

HPCG (High

Performance

Conjugate Gradient)

Enhanced by high

memory bandwidth

and improved

interconnect.

Good performance,

but limited by memory

bandwidth compared

to H100.

Potentially strong due

to high memory

bandwidth.

MLPerf HPC

(CosmoFlow)

Significant speedup

over A100.

Baseline for high-

performance AI in

HPC.

Competitive

performance in some

AI benchmarks.

Table 3: Molecular Dynamics Application Performance

Application
NVIDIA H100
(ns/day)

NVIDIA A100
(ns/day)

AMD MI300X
(ns/day)

GROMACS

(Benchmarking data

varies by system size)

Consistently

outperforms A100,

especially in larger

simulations.[1]

Strong performance,

but surpassed by

H100.[1]

Competitive,

particularly in

scenarios that

leverage its high

memory bandwidth.

OpenMM (DHFR

Benchmark - 8

concurrent

simulations)

Approaches 5

microseconds/day[2]

Significant throughput

with MPS.

Data not readily

available.

NAMD
Delivers substantial

speedup over A100.

A widely used

baseline for GPU-

accelerated MD.

Data not readily

available for direct

comparison.

LAMMPS

Shows significant

performance gains

over the A100.

A popular choice for

GPU-accelerated

materials science

simulations.

Data not readily

available for direct

comparison.
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Experimental Protocols
To ensure the reproducibility and clear interpretation of the presented benchmarks, the

following methodologies were employed in the cited studies.

Molecular Dynamics (GROMACS, NAMD, LAMMPS, OpenMM): Benchmarks are typically

run using standard datasets such as the STMV (Satellite Tobacco Mosaic Virus) for NAMD,

and various protein and water box simulations for GROMACS and LAMMPS. The key

performance metric is "nanoseconds per day" (ns/day), which indicates the amount of

simulation time that can be computed in a 24-hour period. The experimental setup usually

involves a single GPU or a multi-GPU node, with the specific CPU, memory, and

interconnect specified. For instance, a common GROMACS benchmark protocol involves

running a simulation of a biomolecular system with a known number of atoms, using the

latest version of the software with CUDA support, and measuring the resulting ns/day.[1] For

OpenMM, the NVIDIA Multi-Process Service (MPS) can be utilized to run multiple

simulations concurrently on a single GPU to maximize throughput.[2]

High-Performance Linpack (HPL): This benchmark measures a system's floating-point

computing power by solving a dense system of linear equations. The performance is

reported in FLOPS. The experimental setup specifies the problem size (N), the block size

(NB), and the process grid (PxQ).

High Performance Conjugate Gradient (HPCG): This benchmark is designed to complement

HPL by measuring the performance of more memory-access intensive computations

common in scientific applications. Performance is reported in GFLOPS. The setup involves

defining the local and global problem dimensions.

MLPerf HPC: This suite of benchmarks measures the performance of machine learning

workloads relevant to scientific computing. It includes benchmarks for cosmology

(CosmoFlow), climate analytics (DeepCAM), and molecular dynamics (OpenFold). The

primary metric is the time to train the model to a target accuracy. The experimental protocol

details the dataset used, the model architecture, and the training parameters.
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To better understand the logical flow of operations in a high-performance computing

environment and its specific application in drug discovery, the following diagrams are provided.
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A generalized workflow for high-performance computing.
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A computational drug discovery workflow leveraging HPC.
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The NVIDIA H100 GPU delivers a substantial performance uplift for a wide array of applications

in high-performance computing, making it a compelling choice for research, scientific discovery,

and drug development. Its architectural enhancements translate to faster simulation times, the

ability to tackle larger and more complex problems, and accelerated AI-driven research. While

the AMD MI300X is a formidable competitor with advantages in memory capacity and

bandwidth, the H100's strong performance across diverse workloads, coupled with the

extensive and mature CUDA software ecosystem, solidifies its position as a leading accelerator

for HPC clusters. The choice between these powerful processors will ultimately depend on the

specific workloads, budget considerations, and the existing software infrastructure of a

research institution or company.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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